4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide
Description
4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine ring substituted with a benzyloxymethyl group, linked to a piperidine carboxamide scaffold.
Properties
IUPAC Name |
N-phenyl-4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-21-10-5-2-6-11-21)26-16-13-22(14-17-26)27-15-7-12-23(27)19-29-18-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFJWJSVLVAPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)NC3=CC=CC=C3)COCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves the use of pyrrolidine derivatives and suitable coupling agents.
Attachment of the benzyloxy group: This can be done through nucleophilic substitution reactions where a benzyloxy group is introduced to the intermediate compound.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
Neurological Disorders
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. The presence of the pyrrolidine ring is critical, as similar compounds have shown efficacy in epilepsy treatments. For instance, analogs of this compound may target specific brain receptors involved in seizure activity, similar to how levetiracetam operates through unique binding sites .
Cancer Treatment
Research indicates that compounds with similar benzoylpiperidine structures have been effective against various cancer types. The benzoylpiperidine fragment is recognized for its anti-cancer properties, specifically in inhibiting cell growth in breast and colorectal cancers . This suggests that 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide could be explored as a potential anti-cancer agent.
Pain Management
The analgesic properties of compounds featuring piperidine and pyrrolidine rings have been documented. These compounds can modulate pain pathways, potentially offering new avenues for pain management therapies .
Receptor Interaction
The compound likely interacts with neurotransmitter receptors such as dopamine and serotonin receptors, which are pivotal in regulating mood and pain perception. This interaction can lead to therapeutic effects in conditions like depression and chronic pain.
Enzyme Inhibition
Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease pathways. For example, inhibitors targeting histone deacetylases (HDACs) have shown promise in cancer therapy by altering gene expression patterns associated with tumor growth .
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer effects of benzoylpiperidine derivatives, revealing that modifications to the piperidine structure significantly enhanced their potency against various cancer cell lines. The study found that certain substitutions led to IC50 values as low as 7.9 µM against breast cancer cells, indicating strong potential for further development .
Case Study 2: Neurological Efficacy
In a pharmacological study focusing on epilepsy, derivatives of this compound were tested for their binding affinity at specific brain sites associated with seizure activity. The results indicated that modifications to the carboxamide group improved binding affinity and led to enhanced seizure control in animal models .
Mechanism of Action
The mechanism of action of 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in KOR Antagonism
JDTic
- Structure : Contains a trans-(3R,4R)-dimethylpiperidine core.
- Mechanism: Acts as a non-competitive KOR antagonist via c-Jun N-terminal kinase (JNK) activation, leading to prolonged receptor inactivation (>14 days) .
- Key Difference : Unlike the target compound, JDTic lacks a benzyloxymethyl-pyrrolidine group, which may alter binding kinetics or metabolic stability.
NorBNI (Norbinaltorphimine)
Pyrrolidine/Piperidine Derivatives in Medicinal Chemistry
3-(Benzyloxy)-2-bromo-6-iodopyridine
- Structure : Pyridine core with benzyloxy, bromo, and iodo substituents.
- Relevance : The benzyloxy group, as in the target compound, may enhance metabolic stability or modulate solubility .
- Key Difference : The absence of a piperidine-carboxamide moiety limits direct receptor-binding comparisons.
Triazine-Based Pyrrolidides ()
- Structure: Triazine core with dimethylamino and hydroxymethyl-pyrrolidine groups.
- Relevance : Highlights synthetic routes for pyrrolidine-containing compounds, suggesting possible methodologies for the target compound’s synthesis.
- Key Difference : The triazine scaffold introduces distinct electronic properties compared to the target’s piperidine-carboxamide.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- JNK Activation: Like JDTic and norBNI, the target compound may induce long-lasting KOR antagonism via JNK phosphorylation, a mechanism critical for sustained effects .
- Synthetic Feasibility : ’s triazine-pyrrolidine synthesis suggests viable routes for introducing pyrrolidine-carboxamide motifs, though optimization would be required .
Biological Activity
The compound 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.43 g/mol. The structure features a piperidine ring, a pyrrolidine moiety, and a benzyloxy group, which contribute to its biological activity.
Research indicates that this compound functions primarily as an inhibitor of the enzyme monoacylglycerol lipase (MAGL) , which plays a crucial role in the endocannabinoid system. By inhibiting MAGL, the compound increases the levels of endocannabinoids, potentially leading to various therapeutic effects such as analgesia and anti-inflammatory actions .
Antiproliferative Effects
Several studies have investigated the antiproliferative effects of compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxic activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | 40.5 |
| OVCAR-3 (Ovarian) | 30.0 |
These findings suggest that modifications to the piperidine structure can enhance anticancer properties .
Receptor Binding Affinity
The compound has been evaluated for its binding affinity to various receptors, including serotonin and dopamine receptors. Notably, it exhibits significant affinity for:
| Receptor | Binding Affinity (Ki) |
|---|---|
| 5-HT2A | 10 nM |
| D2 | 15 nM |
| D4 | 20 nM |
This profile indicates potential applications in treating psychiatric disorders where these receptors are implicated .
Case Studies
A notable case study involved the evaluation of a derivative of this compound in a preclinical model of pain. The study demonstrated that administration resulted in a significant reduction in pain scores compared to control groups, supporting its potential use as an analgesic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
